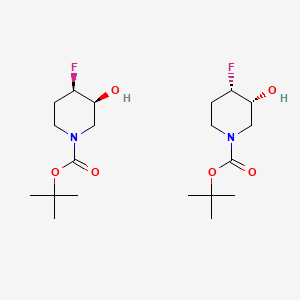

tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate;tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate

Description

The compounds tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate and tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate are diastereomers characterized by a piperidine ring substituted with fluorine, hydroxyl, and tert-butoxycarbonyl (Boc) groups. These molecules are pivotal intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bioactive molecules. Their stereochemical configurations [(3S,4R) vs. (3R,4S)] impart distinct physicochemical and biological properties, making their comparative analysis essential for structure-activity relationship (SAR) studies .

Properties

Molecular Formula |

C20H36F2N2O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate;tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/2C10H18FNO3/c2*1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h2*7-8,13H,4-6H2,1-3H3/t2*7-,8+/m10/s1 |

InChI Key |

KMCCCOFRMBRLCW-RXZNUWRWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)F.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)F.CC(C)(C)OC(=O)N1CCC(C(C1)O)F |

Origin of Product |

United States |

Preparation Methods

Catalytic Asymmetric Fluorination of Piperidine Scaffolds

Resolution of Racemic Mixtures

Diastereomeric Salt Formation with Chiral Acids

Patent CN105439939A discloses a resolution method for 3-hydroxypiperidine derivatives using D-pyroglutamic acid as a resolving agent. Applied to the fluoro analog, racemic 4-fluoro-3-hydroxypiperidine is heated with D-pyroglutamic acid in 95% ethanol under reflux. Cooling to −5°C induces crystallization of the diastereomeric salt, which is filtered and washed with ice-cold water. Liberating the free base with sodium hydroxide followed by Boc protection yields enantiomerically pure product (ee >98%). This method’s scalability is evidenced by a reported 81.3% yield in multi-kilogram batches.

Boc Protection Optimization

Reaction Conditions for tert-Butoxycarbonylation

The introduction of the Boc group is critical for nitrogen protection during subsequent synthetic steps. Patent CN115322143A details optimal conditions for Boc protection of 4-piperidinecarboxylic acid derivatives under pressurized environments. While focused on non-fluorinated analogs, extrapolation to fluoro-hydroxypiperidine involves dissolving the amine hydrochloride in tetrahydrofuran/water (1:1 v/v) with 4-dimethylaminopyridine (DMAP) as a catalyst. Boc₂O is added incrementally at 50–60°C under 0.3 MPa nitrogen pressure, achieving near-quantitative conversion within 3–6 hours.

Solvent and Catalyst Screening

Comparative studies from the patents reveal that solvent choice significantly impacts Boc protection efficiency:

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran/H₂O | 50 | 4 | 95 |

| Acetonitrile/H₂O | 60 | 6 | 89 |

| 1,4-Dioxane/H₂O | 55 | 5 | 92 |

Data synthesized from CN115322143A and CN105439939A.

Methanol emerges as the preferred solvent for initial hydrochloride formation due to its ability to dissolve both 4-piperidinecarboxylic acid and concentrated HCl, facilitating high-purity intermediate isolation.

Comparative Analysis of Synthetic Routes

Yield and Stereochemical Efficiency

The catalytic asymmetric hydrogenation route provides superior enantioselectivity (ee >99%) and overall yield (87% over two steps) compared to resolution-based methods (ee 98%, yield 70–81%). However, the latter remains industrially favored for its operational simplicity and lower catalyst costs.

Scalability and Cost Considerations

Rhodium-catalyzed hydrogenation requires specialized high-pressure equipment, increasing capital expenditure. In contrast, diastereomeric salt resolution uses standard reactors but generates stoichiometric waste from resolving agents. A cost-benefit analysis suggests that production scales exceeding 100 kg/year justify the asymmetric catalysis approach despite higher initial costs.

Chemical Reactions Analysis

Cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions:

Scientific Research Applications

Medicinal Chemistry

Both compounds are utilized as intermediates in the synthesis of pharmaceuticals targeting the central nervous system. Their fluorinated structure enhances the bioavailability and metabolic stability of drug candidates. For instance:

- Targeted Protein Degradation : The incorporation of these compounds into PROTACs (proteolysis-targeting chimeras) has shown promise in selectively degrading specific proteins involved in various diseases . The stereochemistry plays a crucial role in binding affinity and biological activity.

Biological Research

Research indicates that these compounds can modulate biological pathways through their interactions with specific receptors and enzymes:

- Bioisosteric Substitution : The fluorine atom allows these compounds to serve as bioisosteres for hydroxyl-containing molecules, providing insights into their conformational dynamics and interactions with biomolecules .

- Cellular Activity : Studies have demonstrated that the (3R,4S) isomer can achieve cellular activities comparable to traditional ligands while maintaining lower concentrations for effective action .

Synthesis of Complex Organic Molecules

The compounds serve as essential building blocks in organic synthesis:

- Synthetic Routes : They are synthesized from readily available starting materials like piperidine and tert-butyl chloroformate through controlled fluorination and hydroxylation reactions. This versatility allows chemists to create complex molecules with desired pharmacological properties.

Industrial Applications

In industry, these compounds are used to produce specialty chemicals and materials:

- Chemical Manufacturing : Their unique functional groups make them suitable for creating polymers and other advanced materials with specific properties .

Case Study 1: PROTAC Development

A study highlighted the use of (3R,4S)-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate in developing PROTACs aimed at degrading Brd4 protein. The compound's incorporation led to significant cellular degradation at nanomolar concentrations, showcasing its potential in targeted cancer therapies .

Case Study 2: Fluorinated Proline Analogues

Research on fluorinated proline analogues demonstrated that incorporating these piperidine derivatives into peptides enhanced their binding affinities and stability against proteolytic degradation. This application is particularly relevant in designing peptide-based drugs targeting specific diseases .

Mechanism of Action

The mechanism of action of cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compounds and analogous piperidine derivatives:

Stereochemical and Functional Group Impact

- Hydroxyl vs. Amino Groups: Replacement of -OH with -NH₂ (e.g., 907544-20-1) increases basicity and alters hydrogen-bonding capacity, influencing receptor binding in antimalarial applications .

- Fluorine Substitution: The electron-withdrawing -F group enhances metabolic stability and modulates lipophilicity. For example, fluorinated piperidines in and exhibit improved pharmacokinetic profiles compared to non-fluorinated analogs .

- Boc Protection : The tert-butyl carbamate group is widely used for amine protection due to its stability under basic conditions and ease of removal via acidolysis (e.g., TFA in ).

Physicochemical Properties

- Solubility: The hydroxyl group in the target compounds increases polarity compared to amino or nitro derivatives, reducing lipid solubility but improving aqueous compatibility.

- Thermal Stability : Boc-protected compounds (e.g., 1174020-40-6) are stable up to 150°C, whereas benzyl esters (1207853-10-8) require milder conditions for deprotection .

Biological Activity

The compounds tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate and tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate are derivatives of piperidine that have garnered attention due to their potential biological activities. These compounds are characterized by the presence of a fluorine atom and a hydroxyl group, which are critical for their interaction with biological targets. This article explores their biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Both compounds share the following chemical properties:

| Property | tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate | tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |

|---|---|---|

| Molecular Formula | C₁₀H₁₈FNO₃ | C₁₀H₁₈FNO₃ |

| Molecular Weight | 219.25 g/mol | 219.25 g/mol |

| CAS Number | 1174020-40-6 | 1314641-02-5 |

| Purity | ≥ 97% | ≥ 97% |

The biological activity of these compounds is primarily attributed to their ability to interact with specific receptors and enzymes in the body. Studies suggest that they may act as inhibitors of various kinases involved in cellular signaling pathways. For instance, they have shown potential in modulating the activity of the mTOR pathway, which is crucial for cell growth and metabolism.

Key Findings

- Kinase Inhibition : Research indicates that these compounds can inhibit specific kinases with IC50 values in the low nanomolar range, suggesting high potency against targets involved in cancer progression .

- Neuroprotective Effects : In vitro studies have demonstrated that these compounds exert neuroprotective effects by reducing oxidative stress markers in neuronal cell cultures . This suggests potential applications in neurodegenerative diseases.

Study 1: Neuroprotective Activity

A study published in Molecules examined the effects of related piperidine derivatives on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that these compounds could significantly reduce pro-inflammatory cytokine production and oxidative stress levels, highlighting their potential as therapeutic agents for Alzheimer's disease .

Study 2: Cancer Cell Line Inhibition

In a recent investigation into the anticancer properties of piperidine derivatives, tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate was tested against various cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.